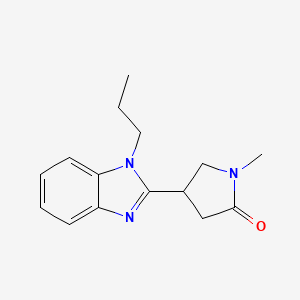
1-methyl-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound featuring a benzimidazole moiety linked to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with a propyl group using an alkyl halide in the presence of a base such as potassium carbonate.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with a suitable reagent to form the pyrrolidinone ring. This can be achieved using reagents like phosgene or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the benzimidazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural similarity to known pharmacophores.
Mechanism of Action
The mechanism of action of 1-methyl-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety is known to bind to various biological targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-(1H-benzimidazol-2-yl)pyrrolidin-2-one: Lacks the propyl group, which may affect its biological activity and chemical properties.
1-propyl-4-(1H-benzimidazol-2-yl)pyrrolidin-2-one: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
1-methyl-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C15H19N3O |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-methyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H19N3O/c1-3-8-18-13-7-5-4-6-12(13)16-15(18)11-9-14(19)17(2)10-11/h4-7,11H,3,8-10H2,1-2H3 |
InChI Key |
JFTZJADMAVDHCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[({5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11382341.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-4-(2-methylpropoxy)benzamide](/img/structure/B11382347.png)
![5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11382352.png)
![2-Methylpropyl 2-[({5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11382358.png)
![3-(2-methoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11382359.png)
![5-ethyl-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B11382360.png)
![4-bromo-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11382367.png)
![5-chloro-2-(propan-2-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11382375.png)
![3-chloro-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B11382379.png)
![N-(2-chlorophenyl)-6-phenyl-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11382380.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11382387.png)
![N-[2-(2-fluorophenyl)ethyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11382389.png)
![ethyl 3-[6,10-dimethyl-8-oxo-3-(2-phenylethyl)-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]propanoate](/img/structure/B11382390.png)
![5-chloro-2-(propan-2-ylsulfanyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11382412.png)
